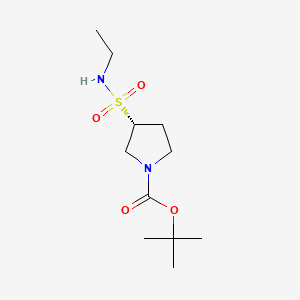
tert-butyl(3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethylsulfamoyl group, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with ethylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with the removal of oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the ethylsulfamoyl group.
Applications De Recherche Scientifique
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring can interact with enzymes, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3R)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(propylsulfamoyl)pyrrolidine-1-carboxylate
- Tert-butyl (3R)-3-(butylsulfamoyl)pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfamoyl group provides a balance between hydrophobicity and hydrophilicity, enhancing the compound’s solubility and reactivity. The tert-butyl group adds steric bulk, influencing the compound’s stability and interaction with other molecules.
Propriétés
Formule moléculaire |
C11H22N2O4S |
|---|---|
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-7-13(8-9)10(14)17-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |
Clé InChI |
AKYMQSFOPRWWFV-SECBINFHSA-N |
SMILES isomérique |
CCNS(=O)(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES canonique |
CCNS(=O)(=O)C1CCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
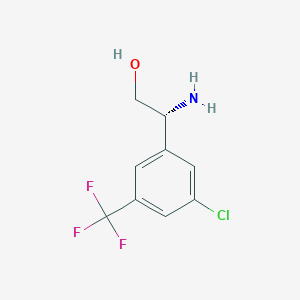
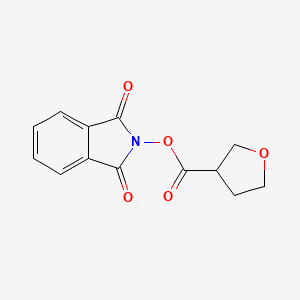

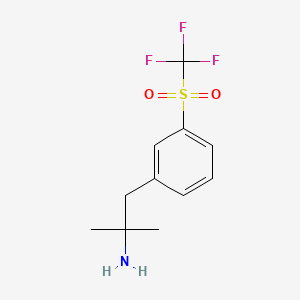
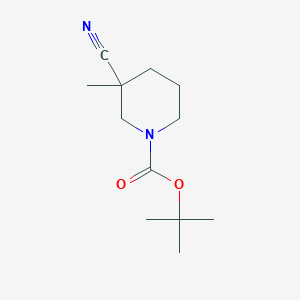
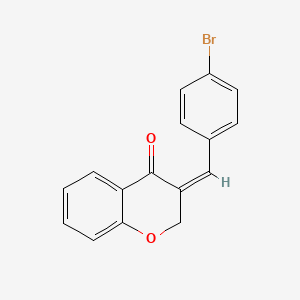
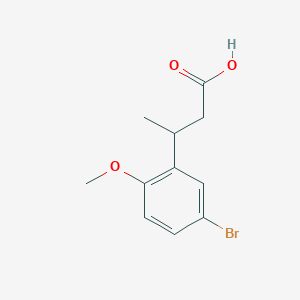

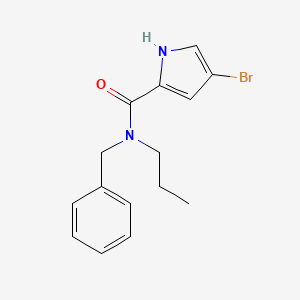
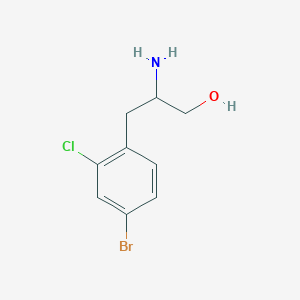
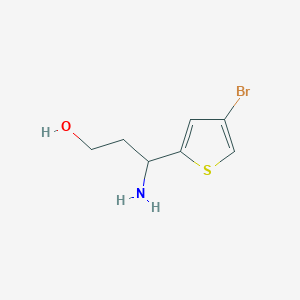

![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
